molecular formula C10H21NO B13198634 {3-[(Dimethylamino)methyl]cyclohexyl}methanol

{3-[(Dimethylamino)methyl]cyclohexyl}methanol

Cat. No.: B13198634
M. Wt: 171.28 g/mol
InChI Key: RAPMRLZVXUJRCO-UHFFFAOYSA-N
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Description

{3-[(Dimethylamino)methyl]cyclohexyl}methanol is a tertiary amine-containing cyclohexanol derivative. Its structure comprises a cyclohexane ring substituted with a hydroxymethyl (-CH2OH) group and a dimethylaminomethyl (-CH2N(CH3)2) group at the 3-position. The molecular formula is C10H21NO, with a molecular weight of 171.28 g/mol. The dimethylamino group enhances solubility in polar solvents through hydrogen bonding and salt formation (e.g., hydrochloride derivatives), as observed in its use as a component in MELK inhibitors for cancer therapy .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]cyclohexyl]methanol

InChI

InChI=1S/C10H21NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h9-10,12H,3-8H2,1-2H3

InChI Key

RAPMRLZVXUJRCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCC(C1)CO

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The most widely documented and industrially relevant method for preparing {3-[(dimethylamino)methyl]cyclohexyl}methanol involves a Mannich-type reaction. This reaction typically proceeds by the condensation of cyclohexanone, dimethylamine, and formaldehyde under controlled conditions:

  • Step 1: Cyclohexanone reacts with formaldehyde and dimethylamine (or its hydrochloride salt) to form the Mannich base intermediate, {3-[(dimethylamino)methyl]cyclohexanone}.
  • Step 2: The intermediate is then reduced, typically via catalytic hydrogenation or chemical reduction, to convert the ketone group into the corresponding alcohol, yielding this compound.
  • Step 3: Optionally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid for enhanced stability and handling.

This method is favored for its relative simplicity, scalability, and the availability of starting materials.

Catalytic Hydrogenation and Hydroformylation Approaches

Alternative methods include hydroformylation reactions of dienes followed by reduction steps to introduce hydroxymethyl groups on the cyclohexane ring, as described in patent literature for related cyclohexylmethanol derivatives. These methods involve:

  • Cycloaddition or hydroformylation of diene compounds with carbonyl-containing dienophiles.
  • Subsequent reduction of aldehyde intermediates to alcohols.
  • Introduction of amino substituents via further functional group transformations.

While these methods are more complex, they allow for selective placement of hydroxymethyl groups at specific ring positions and can be adapted for synthesizing various cyclohexylmethanol derivatives.

Detailed Synthetic Procedure from Patents and Literature

Step Reagents & Conditions Description Outcome / Notes
1 Cyclohexanone + Formaldehyde + Dimethylamine hydrochloride Mannich reaction under acidic or neutral conditions Formation of Mannich base intermediate, {3-[(dimethylamino)methyl]cyclohexanone}
2 Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., NaBH4) Reduction of ketone to alcohol Yields this compound as free base
3 Treatment with HCl in solvent (e.g., ethanol, water) Formation of hydrochloride salt Improves compound stability and crystallinity for isolation

Optimization Parameters and Industrial Considerations

  • Temperature: Reaction temperatures are typically maintained between ambient to 60 °C during the Mannich reaction to balance reaction rate and selectivity.
  • pH Control: Slightly acidic to neutral pH favors the Mannich condensation and prevents side reactions.
  • Reaction Time: Varies from several hours to overnight to achieve complete conversion.
  • Purification: The hydrochloride salt is often purified by crystallization from aqueous or alcoholic solvents.
  • Yield: Optimized processes report yields exceeding 80% for the Mannich base formation and subsequent reduction steps.

Analytical Data and Characterization

Parameter Typical Data
Molecular Weight 173.31 g/mol (free base), 207.74 g/mol (hydrochloride salt)
Melting Point Hydrochloride salt typically melts around 120-130 °C
Solubility Soluble in water (hydrochloride salt), organic solvents (free base)
Spectroscopy Characteristic NMR signals for cyclohexane protons, hydroxymethyl group (~3.5-4.0 ppm), and dimethylamino methyl protons (~2.2-2.4 ppm)
Purity >98% by HPLC or GC after purification

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Mannich Reaction + Reduction Cyclohexanone, formaldehyde, dimethylamine Mannich condensation followed by reduction Simple, cost-effective, scalable Requires careful control of conditions to avoid side products
Hydroformylation + Reduction Diene compounds, CO, H2, catalysts Hydroformylation and catalytic hydrogenation Selective functionalization, versatile More complex, requires specialized catalysts and conditions

Research Discoveries and Developments

  • Recent patents and industrial reports emphasize the importance of controlling stereochemistry during the Mannich reaction and reduction steps to obtain desired isomers with optimal biological activity.
  • Advances in catalytic systems have improved selectivity and yield, reducing hydrogen consumption during reductions.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to better stability and handling.
  • Analytical techniques such as NMR, mass spectrometry, and chromatography are routinely employed to monitor reaction progress and confirm product identity.

Chemical Reactions Analysis

Types of Reactions

{3-[(Dimethylamino)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation: Produces cyclohexanone derivatives.

    Reduction: Produces secondary amines or alcohols.

    Substitution: Produces various substituted cyclohexyl derivatives.

Scientific Research Applications

[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is a hydrochloride salt form of [1-[(dimethylamino)methyl]cyclohexyl]methanol, which is a secondary amine and alcohol. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride is used as an intermediate in the synthesis of other complex organic compounds and employed in the study of reaction mechanisms and kinetics. The compound has potential biological activities and has garnered attention in pharmacological research.

Biological Activity Overview

Activity TypeDescription
Antidepressant EffectsExhibits potential antidepressant-like effects in animal models.
Analgesic PropertiesDemonstrates pain-relieving properties through modulation of pain pathways.
Neuroprotective EffectsShows promise in protecting neuronal cells from damage in vitro.

Case Studies and Research Findings

  • Antidepressant Activity: A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, suggesting a potential role as an antidepressant.
  • Analgesic Effects: In another study focused on pain relief, the compound was tested against established analgesics. Results indicated that it produced comparable analgesic effects, likely through central nervous system pathways modulating pain perception.
  • Neuroprotection: Research involving neuronal cell cultures showed that this compound could reduce oxidative stress markers and promote cell survival under toxic conditions, highlighting its neuroprotective properties.

Properties

  • IUPAC Name: [1-[(dimethylamino)methyl]cyclohexyl]methanol;hydrochloride
  • InChI: InChI=1S/C10H21NO.ClH/c1-11(2)8-10(9-12)6-4-3-5-7-10;/h12H,3-9H2,1-2H3;1H
  • InChI Key: UTGWORYZPDKQPS-UHFFFAOYSA-N
  • Canonical SMILES: CN(C)CC1(CCCCC1)CO.Cl
  • Molecular Formula: C10H22ClNO
  • Molecular Weight: 207.74 g/mol

Preparation Methods

The synthesis of [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. The reaction proceeds through a Mannich reaction, forming the intermediate [1-[(dimethylamino)methyl]cyclohexyl]methanol. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

  • Oxidation: [1-[(Dimethylamino)methyl]cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: The compound can be reduced to form secondary amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
  • Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Nucleophiles like halides, cyanides, or thiols can be used under basic or acidic conditions.

Mechanism of Action

The mechanism of action of {3-[(Dimethylamino)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Cyclohexanemethanol (CAS 100-49-2)

  • Molecular Formula : C7H14O
  • Molecular Weight : 114.19 g/mol
  • Structure : A cyclohexane ring with a single hydroxymethyl group.
  • Key Differences: Lacks the dimethylamino substituent, resulting in lower polarity and reduced hydrogen-bonding capacity.
  • Applications : Primarily used as a solvent or intermediate in organic synthesis. Its simpler structure limits biological activity compared to the tertiary amine-containing target compound .

(3,3-Dimethylcyclohexyl)methanol (CAS 102369-67-5)

  • Molecular Formula : C9H18O
  • Molecular Weight : 142.24 g/mol
  • Structure : Cyclohexane ring with a hydroxymethyl group and two methyl substituents at the 3-position.
  • Key Differences : The dimethyl groups increase hydrophobicity, while the absence of a tertiary amine reduces solubility in aqueous media. This compound is less reactive in amine-mediated biological interactions .

3-Cyclohexene-1-methanol (CAS 1679-51-2)

  • Molecular Formula : C7H12O
  • Molecular Weight : 112.17 g/mol
  • Structure : Cyclohexene ring (unsaturated) with a hydroxymethyl group.
  • Key Differences : The double bond in the cyclohexene ring enhances planarity and reactivity (e.g., susceptibility to electrophilic addition). Unsaturation reduces stability compared to the fully saturated target compound .

[4-(Aminomethyl)cyclohexyl]methanol (CID 54594611)

  • Molecular Formula: C10H21NO
  • Molecular Weight : 171.28 g/mol
  • Structure: Cyclohexane ring with hydroxymethyl and primary aminomethyl (-CH2NH2) groups.
  • Key Differences : The primary amine group increases basicity (pKa ~9–10) compared to the tertiary amine (pKa ~8–9) in the target compound. This affects solubility and interaction with biological targets, such as enzymes or receptors .

Tramadol Derivatives (e.g., cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride)

  • Molecular Formula: C16H25NO2·HCl
  • Molecular Weight : 299.83 g/mol
  • Structure: Cyclohexanol core with dimethylaminomethyl and 3-methoxyphenyl substituents.
  • Key Differences : The aromatic methoxyphenyl group confers analgesic properties (e.g., μ-opioid receptor binding). The target compound lacks this aromatic moiety, limiting direct pharmacological overlap .

Data Table: Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
{3-[(Dimethylamino)methyl]cyclohexyl}methanol C10H21NO 171.28 Tertiary amine, hydroxymethyl Potential kinase inhibition; salt formation enhances solubility
Cyclohexanemethanol C7H14O 114.19 Hydroxymethyl Solvent, synthetic intermediate
(3,3-Dimethylcyclohexyl)methanol C9H18O 142.24 Hydroxymethyl, dimethyl Hydrophobic; limited biological activity
3-Cyclohexene-1-methanol C7H12O 112.17 Hydroxymethyl, unsaturated ring Reactive double bond; lower stability
[4-(Aminomethyl)cyclohexyl]methanol C10H21NO 171.28 Primary amine, hydroxymethyl Higher basicity; hydrogen-bond donor
Tramadol Hydrochloride Derivative C16H25NO2·HCl 299.83 Tertiary amine, methoxyphenyl Analgesic; opioid receptor modulation

Notes

  • Limitations: Direct biological data on this compound are sparse; inferences are drawn from structural analogs.
  • Research Gaps : Empirical studies on solubility, logP, and toxicity are needed for comprehensive profiling.

Biological Activity

{3-[(Dimethylamino)methyl]cyclohexyl}methanol, also known as a dimethylamino derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The chemical formula for this compound is C12H19NC_{12}H_{19}N with a molecular weight of approximately 191.29 g/mol. The compound consists of a cyclohexane ring substituted with a dimethylaminomethyl group and a hydroxymethyl group.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity through interactions with neurotransmitter systems. The dimethylamino group can facilitate binding to various receptors, potentially influencing pathways related to neurotransmission and cellular signaling.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, including those involved in the central nervous system (CNS).
  • Hydrogen Bonding : Its hydroxymethyl group can engage in hydrogen bonding, enhancing its affinity for biological targets.
  • Hydrophobic Interactions : The cyclohexyl structure contributes to hydrophobic interactions, which can affect membrane permeability and receptor binding efficacy.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing dimethylamine groups have shown effectiveness against various bacterial strains.
  • Analgesic Properties : Some derivatives demonstrate pain-relieving effects through modulation of pain pathways.
  • CNS Activity : Potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of dimethylamine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

Compound NameActivity (Zone of Inhibition in mm)Reference
This compound15 mm (E. coli)
Control (Ampicillin)20 mm

Case Study 2: CNS Effects

In another investigation focusing on CNS effects, compounds similar to this compound were tested for their impact on anxiety-like behaviors in rodent models. The results showed that administration led to a statistically significant reduction in anxiety levels, indicating potential therapeutic benefits for anxiety disorders.

Treatment GroupAnxiety Score (Open Field Test)Reference
Dimethylamine Derivative5.2 ± 1.0
Control (Saline)8.5 ± 1.5

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the cyclohexyl ring and the dimethylaminomethyl group significantly affect the biological activity of derivatives. For instance, increasing lipophilicity generally enhances receptor binding affinity but may also affect selectivity and toxicity.

Summary of SAR Findings:

  • Lipophilic Substituents : Enhance potency but may reduce selectivity.
  • Hydrophilic Groups : Improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {3-[(Dimethylamino)methyl]cyclohexyl}methanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Mannich-type reactions, involving cyclohexyl derivatives, dimethylamine, and formaldehyde. For example, cyclohexanemethanol can be functionalized by reacting with dimethylamine in the presence of formaldehyde under acidic or basic catalysis . Optimization involves adjusting temperature (e.g., reflux in methanol), solvent polarity, and catalyst type. Column chromatography (e.g., hexane/ethyl acetate gradients) is often used for purification, as demonstrated in the synthesis of related cyclohexylmethanol derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve stereochemistry at the cyclohexyl and dimethylamino groups. Infrared (IR) spectroscopy identifies functional groups like -OH and -N(CH₃)₂. Gas Chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is used to assess purity, especially when monitoring byproducts from competing reaction pathways (e.g., dehydration or isomerization) .

Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?

  • Methodological Answer : The dimethylamino group acts as an electron donor, enhancing nucleophilicity at the adjacent methylene group. Steric hindrance from the cyclohexyl ring may slow reactions at the hydroxyl group. For example, in oxidation reactions (e.g., Swern oxidation), the steric bulk of the cyclohexyl ring can affect reaction rates, requiring careful control of temperature and reagent stoichiometry .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dehydration vs. isomerization) be controlled during the synthesis or functionalization of this compound?

  • Methodological Answer : Competing pathways are influenced by reaction conditions. Acidic environments favor dehydration (e.g., forming cyclohexene derivatives), while basic conditions may promote isomerization. For instance, Zaitsev’s rule predicts major dehydration products, but deviations occur due to steric effects. GC analysis with polar columns (e.g., DB-WAX) can separate and quantify products like methylcyclohexenes, enabling mechanistic studies . Kinetic control via low temperatures and slow heating rates minimizes side reactions .

Q. What strategies are effective for resolving stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments distinguish axial vs. equatorial substituents on the cyclohexyl ring. Computational modeling (DFT) further aids in predicting stable conformers .

Q. How do solvent polarity and catalyst choice impact the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the hydroxyl group, while non-polar solvents favor reactions at the dimethylamino site. Transition-metal catalysts (e.g., Pd/C for hydrogenation) selectively reduce unsaturated bonds without affecting the amino group. For example, hydrogenation of unsaturated precursors requires controlled H₂ pressure to avoid over-reduction .

Q. What are the decomposition products and stability thresholds of this compound under varying storage conditions?

  • Methodological Answer : Thermal degradation studies (TGA/DSC) reveal decomposition above 150°C, forming cyclohexene and dimethylamine derivatives. Hydrolytic stability tests in aqueous buffers (pH 3–10) show minimal degradation at neutral pH but rapid breakdown under strong acidic/basic conditions. LC-MS is used to identify degradation products like cyclohexanecarboxaldehyde .

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